

Recrystallization procedure for purifying p-Chloroacetanilide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Chloroacetanilide

Cat. No.: B1165894

[Get Quote](#)

Application Notes: Recrystallization of p-Chloroacetanilide

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. For **p-chloroacetanilide**, a common intermediate in the synthesis of pharmaceuticals and dyes, achieving high purity is critical. An ideal recrystallization process dissolves the crude **p-chloroacetanilide** in a minimum amount of a suitable hot solvent. As the saturated solution slowly cools, the solubility of **p-chloroacetanilide** decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the cooled solvent (mother liquor).

Principle of Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should:

- Dissolve the solute (**p-chloroacetanilide**) completely at its boiling point.
- Dissolve the solute sparingly or not at all at low temperatures (e.g., room temperature or in an ice bath).

- Either not dissolve impurities at all (allowing for their removal via hot filtration) or dissolve them very well even at low temperatures (so they remain in the mother liquor).
- Not react chemically with the compound being purified.
- Be volatile enough to be easily removed from the purified crystals.

p-Chloroacetanilide is sparingly soluble in water but readily soluble in organic solvents like ethanol, even at room temperature.^[1] This makes a single-solvent recrystallization with ethanol inefficient due to significant product loss. Water, conversely, is a poor solvent for **p-chloroacetanilide** when cold but solubility increases with heat. Therefore, a mixed-solvent system, typically ethanol and water, is highly effective.^[2] In this system, the crude solid is dissolved in a minimal amount of hot ethanol (the "good" solvent), and hot water (the "bad" or "anti-solvent") is added dropwise until the solution becomes slightly cloudy (the saturation point). A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly to induce crystallization.

Management of Impurities

The primary impurity in the synthesis of **p-chloroacetanilide** is often the unreacted starting material, 4-chloroaniline, which arises from the acetylation of 4-chloroaniline. The success of the purification relies on the different solubility and physical properties of **p-chloroacetanilide** and 4-chloroaniline. 4-chloroaniline has a much lower melting point and is soluble in hot water, which helps it remain in the mother liquor during the cooling and filtration steps.^{[3][4]}

Quantitative Data

The following tables summarize key quantitative data for **p-chloroacetanilide** and a common impurity.

Table 1: Physical and Chemical Properties of **p-Chloroacetanilide**

Property	Value	Reference(s)
Chemical Formula	<chem>C8H8ClNO</chem>	[1]
Molar Mass	169.61 g/mol	[1]
Appearance	White to light brown crystalline powder	[1]
Melting Point	176-180 °C	[1]
Density	1.385 g/cm³	[1]

Table 2: Qualitative Solubility of **p**-Chloroacetanilide

Solvent	Solubility at Room Temperature	Solubility at Boiling Point	Reference(s)
Water	Sparingly soluble / Practically insoluble	Slightly soluble	[1] [4]
Ethanol	Soluble	Very soluble	[1]
Acetone	Soluble	Very soluble	[1]
Diethyl Ether	Soluble	Very soluble	[1]
Benzene	Slightly soluble	Soluble	[1]

Table 3: Properties of Potential Impurity: 4-Chloroaniline

Property	Value	Reference(s)
Chemical Formula	C_6H_6ClN	[1]
Molar Mass	127.57 g/mol	[1]
Appearance	Colorless to pale yellow solid	[1] [3]
Melting Point	68-72 °C	[5]
Solubility in Water	Sparingly soluble in cold water, soluble in hot water	[4]
Solubility in Ethanol	Freely soluble	[6]

Experimental Protocol: Recrystallization of p-Chloroacetanilide (Ethanol-Water System)

This protocol details the purification of crude **p-chloroacetanilide** using a mixed-solvent system of ethanol and water.

Materials and Equipment:

- Crude **p-chloroacetanilide**
- 95% Ethanol
- Deionized water
- Erlenmeyer flasks (2 x 125 mL)
- Hot plate
- Graduated cylinders
- Buchner funnel and filter flask
- Filter paper
- Glass stirring rod

- Watch glass
- Ice bath
- Melting point apparatus

Procedure:

- Dissolution of Crude Solid:
 - Place approximately 2.0 g of crude **p-chloroacetanilide** into a 125 mL Erlenmeyer flask.
 - Add 5-10 mL of 95% ethanol.
 - Gently heat the mixture on a hot plate to bring the solvent to a boil. Swirl the flask continuously. Add more ethanol in small portions (1-2 mL at a time) until all the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a high recovery rate.
 - In a separate flask, heat approximately 30 mL of deionized water to boiling.
- Addition of Anti-Solvent:
 - Keeping the ethanol solution of the product at or near its boiling point, add the hot water dropwise while swirling the flask.
 - Continue adding water until a faint, persistent cloudiness appears. This indicates that the solution is saturated and the product is beginning to precipitate.
 - To this cloudy solution, add a few drops of hot ethanol (10-20 drops) until the solution becomes clear again.
- Crystallization:
 - Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

- Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.
- Isolation of Crystals:
 - Set up a Buchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a few drops of ice-cold deionized water to ensure it seals against the funnel plate.
 - Turn on the vacuum and pour the cold crystalline mixture into the center of the funnel.
 - Wash the crystals in the funnel with two small portions (5 mL each) of ice-cold deionized water to remove any residual mother liquor containing soluble impurities.
 - Allow the vacuum to run for 5-10 minutes to pull air through the crystals and partially dry them.
- Drying and Analysis:
 - Transfer the purified crystals from the filter paper to a pre-weighed watch glass.
 - Dry the crystals in a drying oven set to a moderate temperature (e.g., 70-80 °C) or allow them to air-dry completely.
 - Once dry, weigh the purified **p-chloroacetanilide** and calculate the percent recovery.
 - Determine the melting point of the purified product and compare it to the literature value. A sharp melting point range close to the literature value indicates high purity.

Visualization

The following diagram illustrates the experimental workflow for the recrystallization of **p-chloroacetanilide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **p-Chloroacetanilide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloroaniline | C1C6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. 4-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]
- 4. 4-Chloroaniline CAS#: 106-47-8 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Chloroaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Recrystallization procedure for purifying p-Chloroacetanilide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1165894#recrystallization-procedure-for-purifying-p-chloroacetanilide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com